(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
This compound contains several functional groups, including an imidazole ring, a piperazine ring, and a carbonyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The piperazine ring is a six-membered ring with two nitrogen atoms. The carbonyl group consists of a carbon atom double-bonded to an oxygen atom.
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The carbonyl group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
Imidazole rings can participate in a variety of chemical reactions, including N-alkylation and N-acylation . Piperazine rings can also undergo N-alkylation .Scientific Research Applications
Antimicrobial Activity
One application of structurally related compounds is in the development of antimicrobial agents. Research by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives demonstrating variable and modest activity against investigated strains of bacteria and fungi. The study highlights the potential of such compounds in medicinal chemistry research, particularly for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Selective Estrogen Receptor Modulators (SERMs)
Another significant application is the development of Selective Estrogen Receptor Modulators (SERMs). A study by Palkowitz et al. (1997) discovered compounds with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Such compounds have substantial implications for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Cancer Research
In cancer research, Ghasemi, Sharifi, and Mojarrad (2020) evaluated a series of piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines. This study underscores the potential of piperazine derivatives in developing novel anticancer agents, offering a promising direction for future therapeutic strategies (Ghasemi, Sharifi, & Mojarrad, 2020).
Antifungal Agents
Research on antifungal agents also utilizes compounds with similar structures. Studies on ketoconazole, a compound with an imidazole ring similar to the query compound, have shown potent antifungal activity. Such research contributes to the development of effective treatments for fungal infections (Heeres, Backx, Mostmans, & van Cutsem, 1979).
Drug Development and Molecular Interaction
Investigations into the molecular interactions of cannabinoid receptor antagonists involve structurally related compounds. These studies provide insights into the development of drugs targeting the cannabinoid system for therapeutic applications, highlighting the utility of such compounds in neuroscience research (Shim et al., 2002).
Future Directions
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-4-25-16-7-6-15(14-17(16)26-5-2)18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOHAISDZFSKNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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